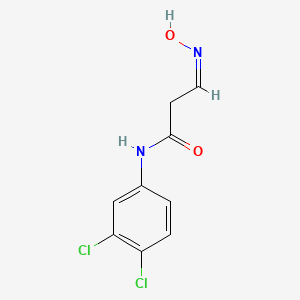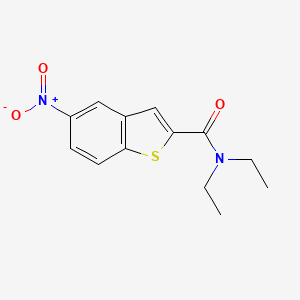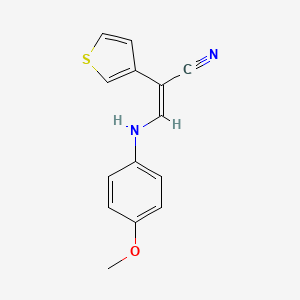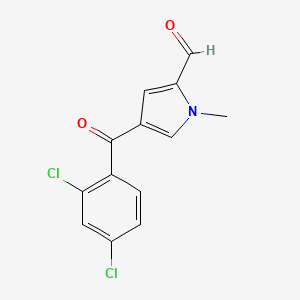
N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide, commonly known as DCPA, is a synthetic compound that has been extensively studied for its potential use in agricultural applications. DCPA is a herbicide that is used to control the growth of weeds in various crops such as soybeans, peanuts, and cotton. The compound is known for its high effectiveness in weed control and low toxicity to non-target organisms.
Applications De Recherche Scientifique
Environmental Impact and Degradation
- Chlorophenol Environmental Effects : Chlorophenols, including compounds similar to the one , have been studied for their impact on aquatic environments. They show moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, potentially becoming moderate to high under certain conditions, although bioaccumulation is expected to be low. A notable feature of chlorophenols is their strong organoleptic effect, impacting water quality and aquatic life (Krijgsheld & Gen, 1986).
Agricultural Applications and Toxicity
- Herbicide Research : Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the given chemical, have been widely used in agriculture for pest control. Research into these compounds focuses on understanding their toxicity and mutagenicity to improve safety and efficacy in agricultural use. This includes exploring their behavior in agricultural environments and investigating microbial biodegradation as a means to mitigate environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020; Magnoli et al., 2020).
Biomedical and Material Science Applications
- Conducting Polymers for Medical Applications : Research into conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, highlights potential applications in wound care and skin tissue engineering. These materials can promote wound healing and offer antibacterial activity, with the possibility of controlled drug delivery. The enhanced electrical conductivity of such polymers facilitates the application of electrical stimulation to the wound area, potentially accelerating healing processes (Talikowska, Fu, & Lisak, 2019).
Environmental Remediation
- Wastewater Treatment from Pesticide Production : The production of pesticides, including those related to chlorophenols and similar compounds, generates wastewater containing toxic pollutants. Treatment strategies involving biological processes and activated carbon have been shown to effectively remove a significant portion of these pollutants, highlighting the importance of efficient wastewater treatment technologies in mitigating environmental pollution (Goodwin et al., 2018).
Propriétés
IUPAC Name |
(3Z)-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12-15/h1-2,4-5,15H,3H2,(H,13,14)/b12-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYCCVNZQBRJZ-QCDXTXTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC=NO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C/C=N\O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine](/img/structure/B3139542.png)
![4-({[(2-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B3139546.png)

![2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B3139559.png)

![5-phenyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3139599.png)
![5-[2-(Hydroxyimino)ethyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3139605.png)


![Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3139615.png)
![N-(4-chlorophenyl)-3-(hydroxyimino)-2-[(methoxyimino)methyl]propanamide](/img/structure/B3139633.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B3139635.png)
![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide](/img/structure/B3139643.png)
